

Gemilukast Clinical Trial Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gemilukast*

Cat. No.: *B607625*

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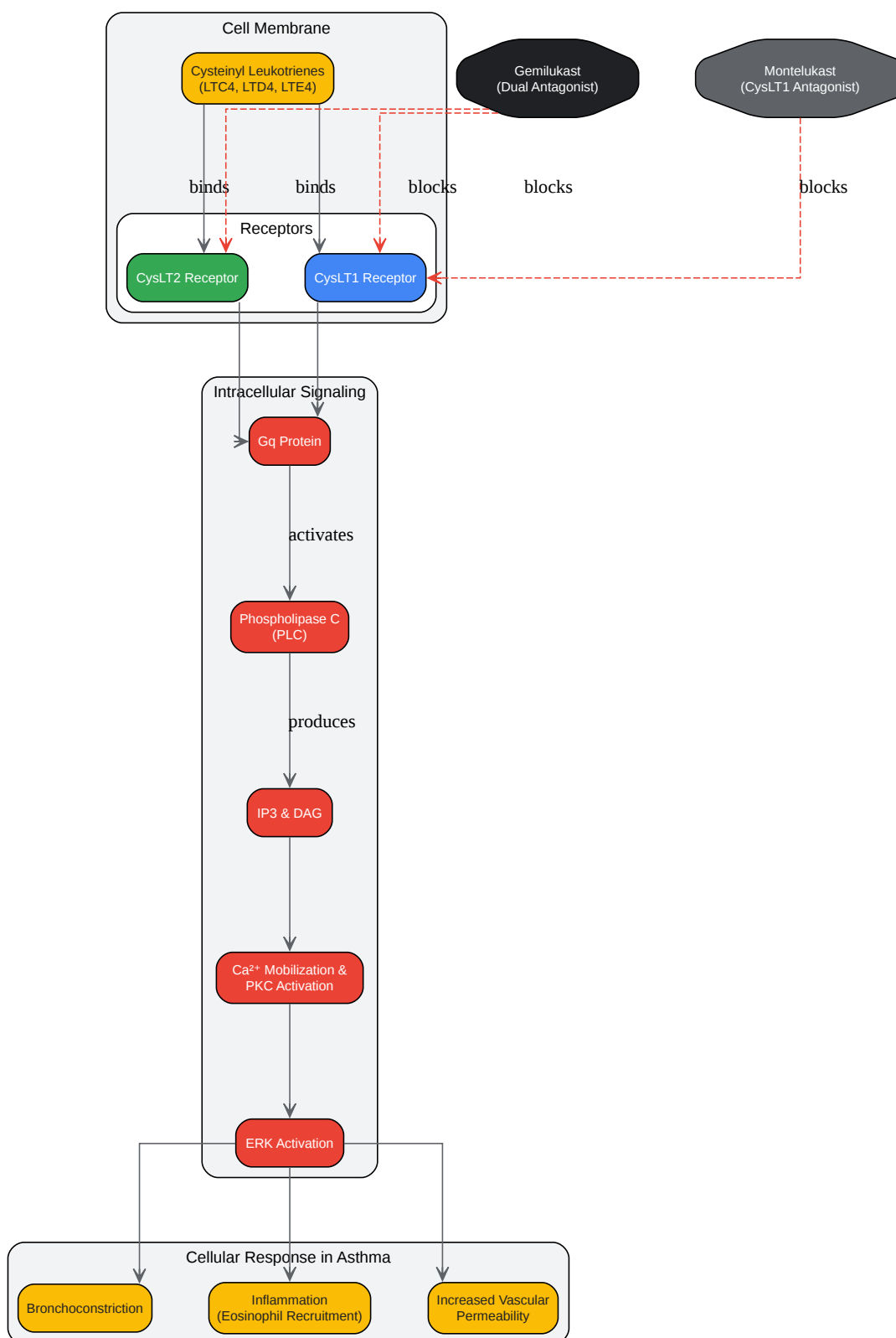
Disclaimer: Publicly available data for the specific clinical trial NCT01536041 could not be located. This guide therefore presents a detailed analysis of the most relevant available data from a phase 2 clinical trial (NCT01551147) that evaluated the same investigational drug, **Gemilukast** (ONO-6950), in a similar patient population with mild allergic asthma.

Introduction to Gemilukast and the Cysteinyl Leukotriene Pathway

Gemilukast (ONO-6950) is an orally administered dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma. They induce bronchoconstriction, increase vascular permeability, and promote eosinophilic inflammation in the airways. By blocking both CysLT1 and CysLT2 receptors, **Gemilukast** aims to provide a more comprehensive inhibition of the pro-inflammatory effects of cysteinyl leukotrienes compared to agents that only target the CysLT1 receptor, such as montelukast.

Cysteinyl Leukotriene Signaling Pathway

The binding of cysteinyl leukotrienes to their G-protein coupled receptors, CysLT1R and CysLT2R, triggers a cascade of intracellular signaling events that ultimately lead to the pathological features of asthma.



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Caption: Simplified Cysteinyl Leukotriene Signaling Pathway in Asthma.

Clinical Trial Data: Gemilukast (NCT01551147)

This section presents a comparative analysis of **Gemilukast** based on the findings from the NCT01551147 clinical trial.

Performance Comparison

The following tables summarize the key efficacy and safety data from the trial, comparing **Gemilukast** to the established CysLT1 antagonist, montelukast, and a placebo.

Table 1: Efficacy of **Gemilukast** vs. Montelukast and Placebo in Attenuating Allergen-Induced Asthmatic Responses

Parameter	Gemilukast (200 mg)	Montelukast (10 mg)	Placebo
Early Asthmatic Response (EAR)			
Mean Max % Fall in FEV ₁	15.2%	16.5%	25.8%
Mean AUC for % Fall in FEV ₁ (0-3h)	20.8 %·h	24.1 %·h	45.7 %·h
Late Asthmatic Response (LAR)			
Mean Max % Fall in FEV ₁	10.1%	11.8%	19.4%
Mean AUC for % Fall in FEV ₁ (3-7h)	25.9 %·h	32.5 %·h	58.6 %·h

FEV₁: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve

Table 2: Effect of **Gemilukast** on Allergen-Induced Airway Inflammation

Parameter	Gemilukast (200 mg)	Montelukast (10 mg)	Placebo
Sputum Eosinophils (%)			
Pre-allergen	1.0	1.1	1.2
Post-allergen	2.4	3.1	5.8

Table 3: Safety and Tolerability Profile

Adverse Event Category	Gemilukast (200 mg)	Montelukast (10 mg)	Placebo
Number of Subjects with AEs	10	9	11
Most Common AEs	Headache, Nasopharyngitis	Headache, Dizziness	Headache, Cough

AE: Adverse Event

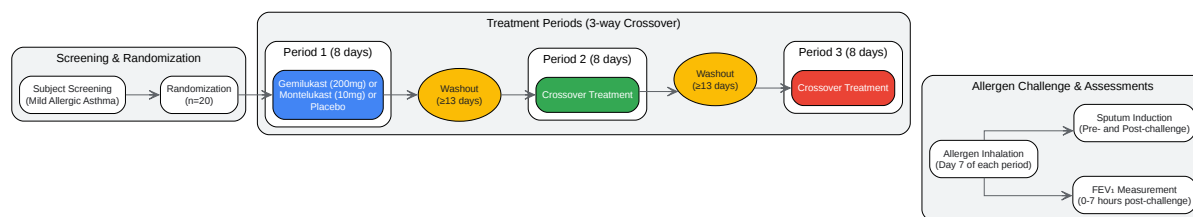
Experimental Protocols

The methodologies employed in the NCT01551147 trial are detailed below.

Study Design

The study was a randomized, double-blind, three-way crossover, placebo- and active-controlled trial. Twenty subjects with mild allergic asthma completed three treatment periods, each lasting 8 days, separated by a washout period of at least 13 days.

Experimental Workflow



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Caption: Experimental Workflow of the NCT01551147 Clinical Trial.

Key Procedures

- **Treatment Administration:** Subjects received a daily oral dose of either **Gemilukast** (200 mg), montelukast (10 mg), or a matching placebo for 8 days during each treatment period.
- **Allergen Challenge:** On day 7 of each treatment period, two hours after the dose, subjects underwent an inhaled allergen challenge.
- **Efficacy Assessments:** The primary efficacy endpoints were the maximum percentage fall in Forced Expiratory Volume in 1 second (FEV₁) and the area under the curve (AUC) for the percentage fall in FEV₁ during the early (0-3 hours) and late (3-7 hours) asthmatic responses.
- **Inflammation Assessment:** Sputum was induced before the first dose on day 1 and 24 hours after the allergen challenge to measure eosinophil counts.
- **Safety Assessment:** Adverse events were monitored throughout the study.

Comparison with Alternatives

The current standard of care for mild allergic asthma, as outlined in the Global Initiative for Asthma (GINA) guidelines, involves the use of as-needed low-dose inhaled corticosteroids (ICS) with a long-acting beta-agonist (LABA), or daily low-dose ICS. Leukotriene receptor antagonists (LTRAs) like montelukast are considered alternative or add-on therapies.

The results from the NCT01551147 trial suggest that **Gemilukast** is effective in attenuating both the early and late asthmatic responses to allergen challenge, with an efficacy comparable to montelukast. Both active treatments were significantly better than placebo. **Gemilukast** also demonstrated a reduction in allergen-induced sputum eosinophilia, a key marker of airway inflammation.

The dual antagonism of both CysLT1 and CysLT2 receptors by **Gemilukast** theoretically offers a broader mechanism of action than single CysLT1 antagonists. However, in this study with a limited number of subjects with mild asthma, a statistically significant clinical benefit of **Gemilukast** over montelukast was not demonstrated. Further studies in larger and more diverse asthma populations would be necessary to determine if the dual antagonism of **Gemilukast** translates into superior clinical efficacy.

Conclusion for Drug Development Professionals

The data from the NCT01551147 trial indicate that **Gemilukast** is a well-tolerated and effective antagonist of the cysteinyl leukotriene pathway. Its performance is comparable to the established CysLT1 antagonist, montelukast, in the context of allergen-induced asthma in a mild patient population. The key differentiator for **Gemilukast** is its dual CysLT1/CysLT2 antagonism. Future research should focus on demonstrating a clear clinical advantage of this dual mechanism, potentially in patient subgroups with a more pronounced CysLT2-mediated disease component or in more severe asthma populations where existing treatments are less effective. The development of specific biomarkers to identify patients who would benefit most from dual CysLT1/CysLT2 antagonism could be a crucial step in the future clinical development of **Gemilukast**.

- To cite this document: BenchChem. [Gemilukast Clinical Trial Analysis: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607625#gemilukast-clinical-trial-results-nct01536041\]](https://www.benchchem.com/product/b607625#gemilukast-clinical-trial-results-nct01536041)

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